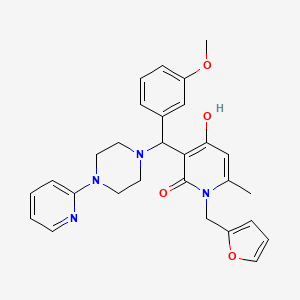

1-(furan-2-ylmethyl)-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Description

This compound belongs to the pyridin-2(1H)-one class, characterized by a bicyclic structure with a ketone group at the 2-position. Key structural features include:

- 4-Hydroxy and 6-methyl substituents: Common in bioactive pyridinones, contributing to hydrogen bonding and metabolic stability .

- 3-((3-Methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl) moiety: The piperazine ring linked to pyridine and methoxyphenyl groups suggests dual receptor modulation, possibly targeting serotonin or dopamine pathways .

The molecular formula is C₂₈H₃₀N₄O₅ (calculated molecular weight: 502.57 g/mol). Its synthesis likely involves multi-step coupling reactions, such as nucleophilic substitution for piperazine integration and cyclization for the pyridinone core .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O4/c1-20-17-24(33)26(28(34)32(20)19-23-9-6-16-36-23)27(21-7-5-8-22(18-21)35-2)31-14-12-30(13-15-31)25-10-3-4-11-29-25/h3-11,16-18,27,33H,12-15,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHICYBZVIDJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(furan-2-ylmethyl)-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one , with CAS number 897612-26-9 , is a complex organic molecule known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 486.6 g/mol . The structure includes multiple functional groups that may contribute to its biological activity, particularly in the context of drug design.

Research indicates that compounds with similar structures often exhibit activities such as:

- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .

- Antiproliferative Activities : Studies suggest that furan derivatives can exhibit antiproliferative effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Overview

Case Studies and Research Findings

- EGFR Inhibitors : A study on furopyridine derivatives highlighted their effectiveness in targeting both wild-type and mutant forms of EGFR, showcasing their potential as anticancer agents . The structural features of these compounds were essential for their binding affinity and inhibitory action.

- Antiproliferative Studies : In vitro tests on various cell lines indicated that related compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range. These results suggest that modifications to the core structure can enhance biological activity .

- Neuropharmacological Research : Related furan derivatives were tested for anticonvulsant activity using animal models. The findings suggested a promising profile for further development in treating epilepsy and other neurological disorders .

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

- Target Compound: Not directly reported, but the 4-hydroxy group and methoxyphenyl substituents are associated with radical scavenging .

- Comparators: Bromophenyl-pyridinone derivatives (e.g., C₂₀H₁₄BrN₃O₃) show 67–79% DPPH inhibition at 12 ppm, nearing ascorbic acid (82.71%) . Pyrimidinones (e.g., 5M) lack significant antioxidant activity due to nitro group electron withdrawal .

Antimicrobial and Antifungal Activity

- Target Compound : Piperazine and pyridine groups may enhance bacterial membrane penetration, but specific data are unavailable.

- Comparators :

Receptor Binding and Selectivity

- Comparators: Methoxy-substituted pyridinones (e.g., ) prioritize antioxidant over receptor-targeted effects. Nitrophenyl-pyrimidinones (e.g., 5M) focus on anticancer targets via DNA intercalation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyridin-2-one core via condensation reactions under controlled pH and temperature (e.g., reflux in ethanol or DMF at 80–100°C) .

- Step 2 : Functionalization of the core with substituents (e.g., furan-2-ylmethyl, 3-methoxyphenyl) using nucleophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) may enhance coupling efficiency .

- Step 3 : Final purification via recrystallization or chromatography. Yield optimization requires balancing reaction time, solvent polarity, and catalyst loading. For example, prolonged heating in polar solvents (e.g., 1,4-dioxane/water mixtures) improves solubility but risks side reactions .

Table 1 : Hypothetical Synthesis Routes (Adapted from Analogous Compounds)

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| A | Ethanol reflux, Na₂CO₃ | 40–60% | Competing ester hydrolysis |

| B | Pd-catalyzed coupling | 50–70% | Catalyst cost and removal |

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 3-methoxyphenyl group shows distinct aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor-binding interactions .

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹) .

Q. How can initial pharmacological screening be designed to assess bioactivity?

Methodological Answer:

- In vitro assays : Test receptor binding affinity (e.g., serotonin/dopamine receptors due to the piperazine moiety) via radioligand displacement assays .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 1–100 μM .

- Thermal plate tests in rodents : Evaluate analgesic activity (e.g., latency time in Sprague-Dawley rats) .

Advanced Research Questions

Q. What strategies elucidate the compound’s mechanism of action at molecular targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., 5-HT₁A or D₂ receptors). The pyridin-2-one core and piperazine group likely engage in hydrogen bonding and hydrophobic interactions .

- Mutagenesis studies : Identify critical binding residues by altering receptor amino acids and measuring activity changes .

- Kinetic assays : Measure association/dissociation rates via surface plasmon resonance (SPR) .

Q. How can in vivo pharmacokinetics be systematically evaluated?

Methodological Answer:

- ADME profiling :

- Absorption : Oral bioavailability in CD-1 mice via plasma concentration-time curves .

- Metabolism : LC-MS/MS to detect metabolites (e.g., demethylation of the 3-methoxyphenyl group) .

- Tissue distribution : Radiolabel the compound and quantify accumulation in organs .

Q. What computational approaches predict structure-activity relationships (SAR)?

Methodological Answer:

- QSAR modeling : Train models using descriptors like logP, polar surface area, and substituent electronic effects. Compare with analogs (e.g., pyridin-2-one derivatives in ).

- Free-energy perturbation (FEP) : Simulate substituent modifications (e.g., replacing furan with thiophene) to predict potency changes .

Table 2 : Hypothetical SAR Trends (Adapted from )

| Substituent Modification | Biological Activity Trend | Rationale |

|---|---|---|

| Larger aryl groups (e.g., naphthyl) | ↑ Anticancer activity | Enhanced hydrophobic binding |

| Electron-withdrawing groups (e.g., -CF₃) | ↓ Solubility | Increased lipophilicity |

Q. How should contradictory data in biological assays be analyzed?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Address outliers via Grubbs’ test .

- Orthogonal assays : Confirm cytotoxicity via both MTT and lactate dehydrogenase (LDH) release assays .

Q. What experimental designs optimize derivative synthesis for enhanced efficacy?

Methodological Answer:

- Parallel synthesis : Use combinatorial chemistry to generate analogs with variations in the piperazine or furan groups .

- Click chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for improved stability .

- Crystallography-guided design : Modify substituents to fill hydrophobic pockets in target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.